![molecular formula C14H19N5O5S B12903010 Adenosine, 5'-S-(3-carboxypropyl)-5'-thio- CAS No. 53186-60-0](/img/structure/B12903010.png)
Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- typically involves the modification of adenosine through a series of chemical reactions. One common method includes the reaction of adenosine with 3-carboxypropylthiol under specific conditions to introduce the thio group at the 5’ position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thio group to a sulfhydryl group.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups at the thio position .
Wissenschaftliche Forschungsanwendungen
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its role in modulating enzyme activity.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- involves its interaction with specific molecular targets. It can inhibit DNA methyltransferases by competing with S-adenosylmethionine, thereby affecting DNA methylation and gene expression. This compound also participates in transmethylation reactions, influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Adenosyl-L-homocysteine: A closely related compound that also inhibits DNA methyltransferases and participates in similar biochemical pathways.
5’-Methylthioadenosine: Another derivative of adenosine involved in methionine metabolism and various cellular processes.
Uniqueness
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
53186-60-0 | |
Molekularformel |
C14H19N5O5S |
Molekulargewicht |
369.40 g/mol |
IUPAC-Name |
4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H19N5O5S/c15-12-9-13(17-5-16-12)19(6-18-9)14-11(23)10(22)7(24-14)4-25-3-1-2-8(20)21/h5-7,10-11,14,22-23H,1-4H2,(H,20,21)(H2,15,16,17)/t7-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
IYLCXXRWHSNWCC-FRJWGUMJSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCC(=O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCC(=O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.